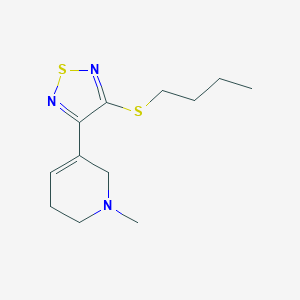

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a complex organic compound that features a thiadiazole ring fused with a tetrahydropyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and its subsequent attachment to the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

化学反应分析

Types of Reactions

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学研究应用

Pharmacological Applications

1. Muscarinic Receptor Agonism

BuTAC functions primarily as a muscarinic acetylcholine receptor agonist. Research indicates that it exhibits high affinity for muscarinic receptors M1, M2, and M4 while demonstrating limited affinity for dopamine receptors. This unique binding profile positions BuTAC as a candidate for treating conditions like schizophrenia and drug abuse by potentially mitigating dopaminergic activity associated with these disorders .

2. Antipsychotic-Like Effects

A significant study investigated the antipsychotic-like effects of BuTAC in non-human primates. The compound was tested on Cebus apella monkeys to evaluate its impact on amphetamine-induced behaviors. Results indicated that BuTAC effectively reduced hyperactivity and other psychotic-like behaviors without inducing extrapyramidal side effects commonly associated with traditional antipsychotics .

Study on Non-Human Primates

In a controlled study involving seven male Cebus apella monkeys, BuTAC was administered at varying doses (0.001 to 0.01 mg/kg) prior to amphetamine injection. Behavioral assessments included monitoring for signs of unrest, stereotypy, arousal, sedation, and bradykinesia. The findings demonstrated that BuTAC significantly attenuated amphetamine-induced hyperactivity while maintaining a favorable side effect profile compared to conventional antipsychotics .

| Dose (mg/kg) | Behavioral Effects | Side Effects Observed |

|---|---|---|

| 0.001 | Moderate reduction in hyperactivity | None |

| 0.003 | Significant reduction in stereotypy | Mild sedation |

| 0.01 | Marked decrease in arousal | No extrapyramidal symptoms |

Mechanistic Insights

The mechanism underlying BuTAC's effects appears to involve its action on muscarinic receptors. In vitro assays have shown that BuTAC acts as a full agonist at the M2 receptor and a partial agonist at M1 and M4 receptors . This selective activity may explain its ability to produce antipsychotic-like effects without the adverse reactions typically associated with dopaminergic antagonists.

作用机制

The mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

相似化合物的比较

Similar Compounds

Similar compounds include other thiadiazole derivatives and tetrahydropyridine derivatives. Examples include:

- 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles

- 3-(3-Methylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Uniqueness

What sets 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

生物活性

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (commonly referred to as BTTP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of BTTP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTTP has the molecular formula C12H19N3S2 and a molecular weight of approximately 251.4 g/mol. Its structure includes a thiadiazole ring and a tetrahydropyridine moiety, which are crucial for its biological interactions.

Research indicates that BTTP exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Notably:

- Muscarinic Receptor Modulation : BTTP has been identified as a selective muscarinic agent. Studies show that it can modulate muscarinic receptor activity, which is significant for cognitive functions and memory enhancement .

- Antioxidant Activity : Preliminary studies suggest that BTTP may possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is essential for preventing cellular damage in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Cognitive Enhancement in Rodent Models : In a controlled study involving rats, BTTP was administered to evaluate its effects on memory retention. Results indicated significant improvements in memory tasks compared to control groups .

- Oxidative Stress Reduction : A study assessed the impact of BTTP on oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with BTTP reduced levels of reactive oxygen species (ROS), suggesting protective effects against neurodegeneration .

- Antimicrobial Activity : An investigation into the antimicrobial properties of BTTP revealed that it effectively inhibited the growth of specific bacterial strains in vitro, highlighting its potential as a therapeutic agent against infections .

属性

CAS 编号 |

131987-16-1 |

|---|---|

分子式 |

C12H19N3S2 |

分子量 |

269.4 g/mol |

IUPAC 名称 |

3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |

InChI 键 |

SFXHHGRYNXLPKT-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

规范 SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

Key on ui other cas no. |

131987-16-1 |

同义词 |

(11C)butylthio-TZTP 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled butylthio-TZTP |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。